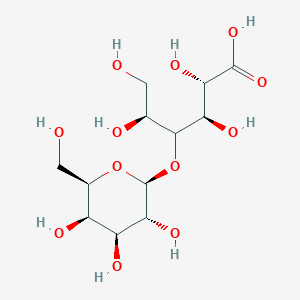
Lactonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lactonic acid, also known as lactic acid, is an organic compound with the molecular formula C₃H₆O₃. It is a white, water-soluble solid or clear liquid that is naturally found in sour milk and other fermented products. Lactic acid is a chiral molecule, meaning it has two enantiomers: L-lactic acid and D-lactic acid. It is widely used in the food, pharmaceutical, and cosmetic industries due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through both chemical synthesis and fermentation processes. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis, followed by purification steps to obtain pure lactic acid.
Industrial Production Methods
Industrial production of lactic acid is predominantly carried out through fermentation. Renewable and low-cost raw materials such as glucose, sucrose, or lactose are used as substrates. The fermentation process involves the use of lactic acid bacteria, such as Lactobacillus species, under controlled conditions of pH, temperature, and nutrient supply. After fermentation, the broth undergoes purification processes like precipitation, solvent extraction, and membrane separation to obtain pure lactic acid .
化学反应分析
Types of Reactions
Lactic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Formation of polylactic acid (PLA) through condensation polymerization.
Oxidation: Conversion to pyruvic acid.
Reduction: Formation of propionic acid.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid, under reflux conditions.
Polymerization: Catalyzed by tin(II) octoate or other metal catalysts, under high temperature and vacuum.
Oxidation: Carried out using oxidizing agents like potassium permanganate.
Reduction: Performed using reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed
Esterification: Produces lactic acid esters, which are used as solvents and plasticizers.
Polymerization: Produces polylactic acid, a biodegradable polymer used in packaging and medical devices.
Oxidation: Produces pyruvic acid, an important intermediate in metabolic pathways.
Reduction: Produces propionic acid, used as a preservative in food .
科学研究应用
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and green solvents.
Biology: Studied for its role in metabolic pathways and as a signaling molecule in cellular processes.
Medicine: Used in the formulation of pharmaceuticals, including topical treatments for skin conditions and as a component in intravenous fluids.
Industry: Employed in the production of biodegradable plastics, food additives, and as a pH regulator in various industrial processes .
作用机制
Lactic acid exerts its effects through various mechanisms:
Metabolic Pathways: Lactic acid is involved in anaerobic glycolysis, where it is produced from pyruvate and subsequently metabolized to carbon dioxide and water.
Molecular Targets: It acts on enzymes involved in metabolic pathways, such as lactate dehydrogenase.
Cellular Effects: Lactic acid influences cellular processes like inflammation, wound healing, and cellular respiration
相似化合物的比较
Lactic acid can be compared with other hydroxycarboxylic acids, such as glycolic acid and citric acid:
Glycolic Acid: Similar to lactic acid but has a smaller molecular size and is used in cosmetic formulations for its exfoliating properties.
Citric Acid: Contains three carboxyl groups and is widely used as a preservative and flavoring agent in the food industry.
Unique Properties: Lactic acid’s chiral nature and ability to form polylactic acid make it unique among hydroxycarboxylic acids.
Conclusion
Lactic acid is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it an important substance in scientific research and industrial applications.
属性
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)


![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)





